N,N,N',N'-Tetraethyl-1,3-propanediamine

Description

Contextualizing Diamines within Organic and Inorganic Chemistry

Diamines are organic compounds containing two amine functional groups. Their ability to act as bidentate ligands, chelating agents, and bases makes them fundamental building blocks in both organic and inorganic chemistry. In organic synthesis, diamines are crucial precursors for the formation of a wide array of heterocyclic compounds, polyamides, and other complex molecules. They can also function as catalysts or catalyst ligands in various reactions.

In the realm of inorganic chemistry, diamines are widely utilized for their capacity to form stable complexes with a variety of metal ions. The resulting coordination compounds have diverse applications, for instance, in catalysis, as magnetic materials, and in the development of novel materials with specific electronic or optical properties. The nature of the alkyl substituents on the nitrogen atoms, as in the case of N,N,N',N'-Tetraethyl-1,3-propanediamine, significantly influences the steric and electronic properties of the diamine, thereby affecting the stability, structure, and reactivity of its metal complexes.

Historical Development and Emerging Research Trajectories of this compound

The historical development of this compound is not as extensively documented as that of its tetramethyl counterpart. Its emergence is closely tied to the broader exploration of polyamines and their applications in synthesis and materials science. The primary route for its synthesis involves the reaction of 1,3-diaminopropane (B46017) with an ethylating agent.

Emerging research trajectories for this compound appear to be focused on its role as a ligand in coordination chemistry and as a building block for more complex molecules. While specific high-volume applications are not widely reported, its utility is recognized in specialized research areas. For instance, its derivatives are being explored in the development of novel materials.

Current Research Landscape and Future Perspectives for this compound Studies

The current research landscape for this compound is characterized by its use in niche applications within organic and inorganic synthesis. The compound is commercially available from various suppliers, indicating its use in research and development laboratories. nih.govsigmaaldrich.com

Future perspectives for this compound are likely to be in the development of new catalysts, functional materials, and potentially in biomedical applications, although the latter is a less explored area for this specific diamine. The steric bulk provided by the ethyl groups compared to methyl groups can be advantageous in tuning the properties of metal complexes for specific catalytic activities. Further research into its coordination chemistry with a wider range of metals could unveil new and valuable applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H26N2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 186.34 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 60558-96-5 | sigmaaldrich.comnih.gov |

| Density | 0.81 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 133 °C/80 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.4377 | sigmaaldrich.com |

| Flash Point | 76 °C (closed cup) | sigmaaldrich.com |

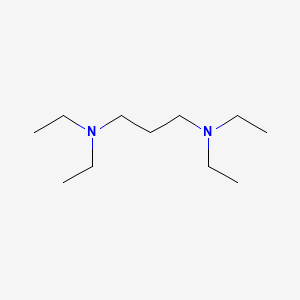

Structure

3D Structure

Propriétés

IUPAC Name |

N,N,N',N'-tetraethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZLVPFECJNLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209331 | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60558-96-5 | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060558965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving N,n,n ,n Tetraethyl 1,3 Propanediamine

Strategies for the Preparation of N,N,N',N'-Tetraethyl-1,3-propanediamine

The preparation of this compound can be approached through several key synthetic strategies, including catalytic amination, stepwise alkylation, and multicomponent reactions. These methods offer different advantages in terms of efficiency, selectivity, and scalability.

Catalytic methods represent an efficient and atom-economical approach for the synthesis of this compound. A prominent catalytic pathway involves the direct amination of 1,3-propanediol (B51772) with diethylamine (B46881) in the presence of a suitable catalyst. This approach is analogous to the industrial synthesis of its tetramethyl counterpart, which utilizes a mixed metal oxide catalyst. google.com

A potential catalytic system for the synthesis of this compound involves the use of a heterogeneous catalyst, such as a copper-cobalt-nickel supported on alumina (B75360) (Cu-Co-Ni/Al₂O₃). google.com The reaction would proceed by passing a vaporized mixture of 1,3-propanediol and diethylamine over the catalyst bed at elevated temperatures and pressures. The presence of hydrogen may also be utilized in this continuous process, which offers advantages in terms of catalyst recyclability and process control. google.com

| Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Product |

| 1,3-Propanediol, Diethylamine | Cu-Co-Ni/Al₂O₃ | 200-300 | 15-20 | This compound |

This table presents hypothetical reaction conditions for the catalytic synthesis of this compound based on the synthesis of its tetramethyl analog.

Stepwise synthetic approaches offer a more controlled, albeit potentially less atom-economical, route to this compound. A common stepwise method is the exhaustive alkylation of 1,3-diaminopropane (B46017) with an ethylating agent, such as ethyl bromide or ethyl iodide. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The stepwise nature allows for the potential isolation of intermediate products, N,N'-diethyl-1,3-propanediamine, before proceeding to the fully alkylated product.

Another stepwise approach involves the reaction of a dihaloalkane, such as 1,3-dichloropropane (B93676) or 1,3-dibromopropane, with an excess of diethylamine. This nucleophilic substitution reaction leads to the formation of the desired tetra-substituted diamine. The reaction of 1,3-dichloropropane with zinc and sodium iodide is known to produce cyclopropane, indicating the potential for side reactions if conditions are not carefully controlled. doubtnut.comeduncle.com

A multicomponent approach could involve a one-pot reaction where 1,3-diaminopropane is reacted with acetaldehyde (B116499) in the presence of a reducing agent, a process known as reductive amination. This method avoids the use of alkyl halides and can be a more direct route to the final product.

| Starting Material | Reagents | Intermediates | Final Product |

| 1,3-Diaminopropane | Ethyl bromide, Base | N-Ethyl-1,3-propanediamine, N,N'-Diethyl-1,3-propanediamine | This compound |

| 1,3-Dichloropropane | Diethylamine | - | This compound |

| 1,3-Diaminopropane | Acetaldehyde, Reducing agent | Imines/Enamines | This compound |

This table outlines various multicomponent and stepwise synthetic routes to this compound.

The principles of green chemistry and sustainable synthesis are increasingly important in chemical manufacturing. For the production of this compound, these principles can be applied by selecting renewable starting materials and employing environmentally benign reaction conditions.

A key aspect of sustainable synthesis is the use of bio-based feedstocks. 1,3-Propanediol, a key precursor in one of the synthetic routes, can be produced through the fermentation of renewable resources like glucose. qub.ac.uk This bio-based 1,3-propanediol offers a greener alternative to petroleum-derived starting materials. The biological production of diamines from renewable raw materials is a growing field of research aimed at establishing a sustainable chemical industry. nih.gov

Furthermore, the development of catalytic processes with high atom economy and the use of recyclable catalysts contribute to the sustainability of the synthesis. google.comrsc.org One-pot syntheses, which reduce the number of reaction and purification steps, also align with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com

Reaction Mechanisms of this compound Formation and Transformation

The formation of this compound involves fundamental reaction mechanisms such as nucleophilic substitution and reductive amination.

In the alkylation of 1,3-diaminopropane with an ethyl halide , the reaction proceeds via a series of Sₙ2 reactions. The primary amine groups of 1,3-diaminopropane act as nucleophiles, attacking the electrophilic carbon of the ethyl halide. A base is required to deprotonate the resulting ammonium (B1175870) salt, regenerating a nucleophilic amine for subsequent alkylation steps until all four N-H bonds are replaced by N-ethyl bonds.

The reaction of 1,3-dichloropropane with diethylamine also follows a nucleophilic substitution mechanism. Diethylamine acts as the nucleophile, displacing the chloride ions from the 1,3-dichloropropane backbone. An excess of diethylamine is typically used to drive the reaction to completion and to act as a base to neutralize the formed hydrochloric acid.

In the catalytic amination of 1,3-propanediol with diethylamine , the mechanism likely involves the initial dehydration of the diol on the catalyst surface to form an unsaturated intermediate, such as an enal. This is followed by the nucleophilic attack of diethylamine and subsequent reduction steps, facilitated by the catalyst and potentially a hydrogen atmosphere, to yield the final tertiary diamine. google.com

Transformations involving this compound often utilize the nucleophilic and basic character of the tertiary amine groups. These groups can participate in acid-base reactions and can act as ligands for metal centers.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound can lead to compounds with tailored properties for specific applications. The presence of two tertiary amine groups provides sites for further chemical modification.

One common derivatization is quaternization , where the tertiary amine groups are alkylated with an alkyl halide to form quaternary ammonium salts. These salts can function as phase-transfer catalysts or have applications as surfactants and antimicrobial agents. For example, reaction with a long-chain alkyl bromide would yield a bolaform surfactant with a hydrophobic chain at each end of the hydrophilic diamine core.

Another approach to derivatization involves the synthesis of related structures with different substituents on the nitrogen atoms or modifications to the propane (B168953) backbone. For instance, using different primary or secondary amines in the catalytic amination of 1,3-propanediol would lead to a variety of N-substituted 1,3-propanediamines.

Functionalized derivatives can also be prepared. For example, if a starting material with additional functional groups is used, such as a substituted 1,3-diaminopropane, these functionalities can be carried through the synthesis or be protected and deprotected as needed to create more complex molecules. The synthesis of functionalized, unsymmetrical diketopiperazines demonstrates a strategy where diamine-like structures serve as scaffolds for further chemical manipulation. nih.gov

Catalytic Roles and Mechanistic Insights of N,n,n ,n Tetraethyl 1,3 Propanediamine

N,N,N',N'-Tetraethyl-1,3-propanediamine as an Organic Catalyst in Solution-Phase Reactions

Tertiary amines are widely recognized for their role as nucleophilic or base catalysts in a variety of organic transformations. This compound is utilized as both a reactant and a catalyst in various chemical processes. Its applications extend to the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

While specific research detailing the organic catalytic applications of TEPDA is less common than for similar amines like TMPDA, its structural features allow for informed inferences about its likely roles. The two tertiary amine sites can function as Brønsted bases to deprotonate substrates or as nucleophiles. For instance, related diamines like TMPDA are known to catalyze reactions such as the Baylis-Hillman reaction by stabilizing zwitterionic intermediates. sigmaaldrich.com Given its similar diamine structure, TEPDA would be expected to participate in analogous catalytic cycles, with the bulkier ethyl groups potentially influencing reaction rates and selectivities by modifying the steric environment around the active nitrogen centers.

Ligand Applications of this compound in Transition Metal Catalysis

The ability of TEPDA to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, is central to its application in transition metal catalysis. The design and selection of such ancillary ligands are crucial as they directly influence the catalyst's reactivity, selectivity, and stability. numberanalytics.com

TEPDA forms stable chelate complexes with a variety of transition metals. The two nitrogen donor atoms are separated by a propane (B168953) bridge, allowing the formation of a stable six-membered ring with a coordinated metal ion. The reactivity of these complexes is a function of the metal center, the coordination geometry, and the electronic and steric properties of the TEPDA ligand itself.

A specific example of TEPDA's coordinating ability is found in its reaction with copper(I) complexes. Research has shown that the low-temperature oxygenation of copper(I) complexes containing the TEPDA ligand leads to the formation of solutions with distinct oxygenated species, including those with a µ-η2:η2-peroxo structure. molaid.com This indicates that the TEPDA ligand can support copper centers in reactions involving the activation of molecular oxygen. The general structure and properties of TEPDA are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 60558-96-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C11H26N2 | nih.gov |

| Molar Mass | 186.34 g/mol | sigmaaldrich.comcarlroth.com |

| Boiling Point | 133 °C at 80 mmHg | sigmaaldrich.com |

| Density | 0.81 g/cm³ | carlroth.com |

| Refractive Index | n20/D 1.4377 | sigmaaldrich.com |

The architecture of a ligand is a key determinant of the performance of a metal-based catalyst. numberanalytics.com In the case of TEPDA, the ethyl substituents, being larger than the methyl groups of the more common TMPDA, create a distinct steric environment around the metal center. This steric hindrance can influence the coordination geometry, the accessibility of substrates to the metal's active site, and the stability of catalytic intermediates.

Studies on related systems have demonstrated that increasing the N-alkyl chain length on a ligand can significantly alter the structural and magnetic properties of the resulting metal complexes. rsc.org For TEPDA, the bulkier ethyl groups can be expected to:

Increase the metal-nitrogen bond length compared to TMPDA complexes due to steric repulsion.

Influence the "bite angle" (N-Metal-N angle), which can affect the electronic properties and reactivity of the metal center.

Restrict access to the metal center , which can enhance selectivity for smaller substrates or favor specific reaction pathways. For example, in palladium nanoparticle catalysis, the density and nature of surface ligands have been shown to regulate product selectivity in hydrogenation and isomerization reactions by controlling the formation of specific metal-substrate intermediates. nih.govnih.gov

While detailed reports on a wide range of TEPDA-metal catalyzed reactions are limited, its role in specific transformations can be highlighted. As mentioned, TEPDA-copper complexes are involved in oxygenation reactions, which are critical in many oxidation catalysis processes. molaid.com

Furthermore, diamine ligands like TEPDA are known to be effective in stabilizing and activating organometallic reagents. For example, related ligands are used in lithium cuprate (B13416276) chemistry to enhance the reactivity and selectivity of organic group transfer reactions. While direct studies on TEPDA in this context are scarce, its structural similarity to other effective ligands suggests its potential utility in such transformations. The comparison of key structural features between TEPDA and its methyl analogue, TMPDA, is useful for understanding its potential catalytic behavior.

| Compound | Alkyl Substituent | Spacer Length | Expected Steric Hindrance |

|---|---|---|---|

| N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) | Methyl (-CH3) | 3 Carbons | Lower |

| This compound (TEPDA) | Ethyl (-C2H5) | 3 Carbons | Higher |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Methyl (-CH3) | 2 Carbons | Lower (forms 5-membered ring) |

| N,N,N',N'-Tetraethylethylenediamine (TEEDA) | Ethyl (-C2H5) | 2 Carbons | Higher (forms 5-membered ring) |

Kinetic and Mechanistic Studies of this compound-Mediated Catalysis

Understanding the kinetics and mechanisms of reactions involving TEPDA is essential for optimizing its catalytic applications. This involves studying reaction rates, identifying intermediates, and elucidating the pathways of bond formation and cleavage.

Mass spectrometry is a powerful tool for probing the structure and fragmentation pathways of molecules, which can provide insights into their reactivity. In the gas phase, the fragmentation of protonated molecules can proceed through transient intermediates known as ion-neutral complexes. wikipedia.org In such a complex, an ion and a neutral molecule are held together by electrostatic forces, allowing for rearrangements and reactions to occur before final dissociation. wikipedia.orgnih.gov

For a molecule like TEPDA, protonation would likely occur at one of the nitrogen atoms. Upon collision-induced dissociation (CID), the protonated molecule could undergo fragmentation. Based on the well-established fragmentation patterns of amines, the most common cleavage is at the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.

Solvation Effects on Reaction Kinetics in Catalytic Processes

Specific research detailing the solvation effects on the reaction kinetics in catalytic processes involving this compound is not extensively documented in publicly available scientific literature. However, the principles of reaction kinetics suggest that the choice of solvent can significantly influence the rate of a chemical reaction. Solvents can affect the solubility of reactants and catalysts, the stabilization of transition states, and the interaction between the catalyst and the substrate. For tertiary amines used in catalysis, the polarity and coordinating ability of the solvent are critical factors that can modulate catalytic activity and reaction kinetics. For instance, in reactions involving charged intermediates or transition states, polar solvents would be expected to have a more pronounced effect on the reaction rate compared to nonpolar solvents.

Polymerization Catalysis and Initiator Roles of this compound

There is a lack of specific studies in the provided search results detailing the role of this compound as a catalyst or initiator in polymerization reactions. Generally, tertiary amines can function in polymerization processes. For example, its structural analog, N,N,N',N'-Tetramethyl-1,3-propanediamine, is noted for its use as a monomer in polymerization reactions. nih.gov In the broader context of polymerization, compounds with structures similar to this compound can sometimes act as initiators or catalysts. Azo compounds and peroxides are common radical polymerization initiators. fujifilm.comtcichemicals.com

The following table provides a hypothetical representation of how reaction kinetics might be influenced by different solvents in a reaction catalyzed by a tertiary amine like this compound. Please note that this data is illustrative and not based on experimental results for this specific compound.

Hypothetical Influence of Solvent on Reaction Rate Constant

| Solvent | Dielectric Constant (at 20°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| n-Hexane | 1.88 | 0.05 |

| Toluene | 2.38 | 0.12 |

| Dichloromethane | 9.08 | 1.5 |

| Acetone | 20.7 | 5.8 |

| Acetonitrile | 37.5 | 12.3 |

| Dimethyl Sulfoxide | 46.7 | 25.1 |

Similarly, the role of a compound like this compound in polymerization could vary depending on the reaction conditions and the monomers involved. The table below illustrates potential roles it could play, though this is not based on specific experimental data for this compound.

Potential Roles in Polymerization

| Polymerization Type | Potential Role | Example Monomer |

|---|---|---|

| Polyurethane Formation | Catalyst | Diisocyanates and Polyols |

| Epoxy Resin Curing | Curing Agent/Accelerator | Epoxy Resins and Hardeners |

| Radical Polymerization | Chain Transfer Agent | Styrene, Acrylates |

N,n,n ,n Tetraethyl 1,3 Propanediamine in Advanced Materials Science

Development of Stimuli-Responsive Materials Utilizing N,N,N',N'-Tetraethyl-1,3-propanediamine

Stimuli-responsive materials, often termed "smart" materials, can undergo significant changes in their properties in response to external triggers. TEPDA has been identified as a key component in the formulation of such materials, particularly those sensitive to chemical stimuli.

One of the notable applications of TEPDA is in the development of switchable solvent systems. These are solvents that can reversibly change their properties, such as polarity, upon the application of a trigger. Research has shown that TEPDA can be employed as a switchable solvent for the extraction of lipids from wet microalgae. In this process, TEPDA primarily functions as an organic solvent to dissolve and soften the lipids within the microalgal cells.

The utility of TEPDA extends to responsive surfactant technologies. In the presence of moisture, a portion of TEPDA can dissociate into a cationic tertiary amine ion, (C₂H₅)₂N-(CH₂)₃-NH⁺(C₂H₅)₂. This cationic species acts as a surfactant, aiding in the disruption of cell membranes and the separation of lipids. This dual functionality as both a solvent and a precursor to a surfactant makes TEPDA a versatile tool in extraction processes. The efficiency of this process is highlighted by the fact that as moisture content increases, more TEPDA is converted to its cationic surfactant form, leading to enhanced cell disruption.

| Moisture Content (wt%) | TEPDA Form | Effect on Cell Disruption | Fractal Dimension of Disrupted Cells |

|---|---|---|---|

| 0 | Primarily organic solvent | Softening and dissolution of lipids | 1.49 |

| Up to 84 | Increased dissociation to cationic surfactant | Enhanced cell disruption via electrostatic interaction with phospholipid bilayers | 1.66 |

While the structural characteristics of TEPDA suggest its potential as a component in smart hydrogels and functional polymeric materials, to date, there is a lack of specific research literature detailing its direct integration into such systems. The ability of diamines to act as cross-linkers or functional monomers is well-established for analogous compounds like N,N,N',N'-tetramethyl-1,3-propanediamine, which has been used to create fast-swelling, antimicrobial superabsorbers and hydrogel networks. nih.gov However, dedicated studies on the fabrication of smart hydrogels explicitly using this compound are not currently available in published research.

Role of this compound in Polymerization Processes and Cross-linking

The role of diamines as catalysts, initiators, or cross-linking agents in polymerization is a significant area of materials science. They can influence reaction kinetics, polymer architecture, and the final properties of the material. However, specific research detailing the role of this compound in polymerization processes and as a cross-linking agent is limited in the current scientific literature. While it is plausible that TEPDA could function in these capacities, for instance, in the formation of polyurethanes or epoxies, dedicated studies demonstrating these applications are not readily found. Analogous smaller diamines are known to be used as catalysts in reactions like the Baylis-Hillman reaction and as ligands in the preparation of metal complexes for catalysis. sigmaaldrich.com

Applications in Emerging Energy Technologies

The quest for sustainable and efficient energy sources has driven research into new materials and processes. This compound has demonstrated potential in this arena, particularly in the production of biofuels.

The aforementioned application of TEPDA as a switchable solvent for lipid extraction from wet microalgae has direct implications for biodiesel production. sigmaaldrich.com The lipids extracted using this method can be converted into fatty acid methyl esters (FAME), the primary component of biodiesel, through transesterification. Notably, the yield of FAME from lipids extracted with TEPDA showed a significant increase compared to traditional solvent extraction methods, especially when dealing with high moisture content biomass. sigmaaldrich.com

| Extraction Solvent | Change in FAME Yield with Increased Moisture |

|---|---|

| This compound (TEPDA) | 9% Increase |

| Chloroform and n-hexane | 41% and 65% Decrease, respectively |

While other diamines have been investigated for their role as cross-linkers in anion exchange membranes for fuel cells, specific studies detailing the use of this compound in this or other emerging energy technologies are not prominently featured in current research.

Biomedical and Pharmacological Research Endeavors with N,n,n ,n Tetraethyl 1,3 Propanediamine

N,N,N',N'-Tetraethyl-1,3-propanediamine in Pharmaceutical Compound Synthesis

Design and Synthesis of Therapeutic Agents for Neurological Disorders (e.g., Alzheimer's disease, Parkinson's disease)

Exploration as a Precursor for Active Pharmaceutical Ingredients (APIs)

The potential of this compound as a precursor for Active Pharmaceutical Ingredients (APIs) is an area that warrants further investigation. Although it is classified under biomedical materials and its structural motifs are present in various biologically active molecules, detailed studies or patents explicitly outlining its role as a direct precursor in the synthesis of established or novel APIs are limited. Its properties as a diamine suggest it could be a versatile starting material or intermediate in the synthesis of more complex pharmaceutical compounds.

Investigating Biological Interactions and Processes Mediated by this compound

Mechanisms of Cell Disruption and Lipid Extraction from Biomass

A notable area of research involving this compound is its application in biofuel production, specifically in the extraction of lipids from wet microalgae. A study has shown that TEPDA can act as a switchable solvent to efficiently extract lipids from Nannochloropsis oceanica. sigmaaldrich.comnih.gov The mechanism involves TEPDA functioning primarily as an organic solvent that softens and dissolves the lipid components of the biomass.

A crucial aspect of this process is the partial dissociation of TEPDA into a cationic surfactant, specifically the tertiary amine ion (C₂H₅)₂N-(CH₂)₃-NH⁺(C₂H₅)₂. sigmaaldrich.comnih.gov This cationic nature plays a significant role in promoting the disruption of the microalgal cells, which is a critical step for releasing the intracellular lipids. As the moisture content of the biomass increases, a greater amount of TEPDA dissociates, enhancing its surfactant properties. nih.gov This leads to a more effective breakdown of the cell structure, as evidenced by an increase in the fractal dimension of the disrupted cells. nih.gov

Electrostatic Interactions with Biological Membranes

The cell disruption capability of this compound is directly linked to its electrostatic interactions with biological membranes. The dissociated cationic form of TEPDA interacts with the negatively charged phospholipid bilayers of the microalgal cell membranes. sigmaaldrich.comnih.gov This interaction induces a local rearrangement of the membrane structure, leading to its destabilization and eventual rupture. nih.gov

This mechanism has been shown to be particularly effective in wet conditions. Research has demonstrated that as the moisture content increases from 0 to 84 wt%, the increased dissociation of TEPDA into its cationic form leads to a more pronounced disruption of the cell membrane. nih.gov This enhanced electrostatic interaction results in a higher yield of fatty acid methyl ester (FAME), a key component of biodiesel, through the subsequent transesterification of the extracted lipids. nih.gov

| Feature | Observation with this compound (TEPDA) |

| Primary Role | Organic solvent for lipid dissolution. sigmaaldrich.comnih.gov |

| Secondary Role | Dissociates into a cationic surfactant. sigmaaldrich.comnih.gov |

| Mechanism of Action | Electrostatic interaction with phospholipid bilayers of cell membranes. nih.gov |

| Effect on Cells | Promotes cell disruption and lipid separation. sigmaaldrich.comnih.gov |

| Influence of Moisture | Increased moisture leads to greater dissociation and enhanced cell disruption. nih.gov |

Development of this compound-Based Biomedical Tools

The development of biomedical tools, such as diagnostic agents or imaging probes, based on this compound is another area with limited publicly available research. While the fundamental properties of diamines are utilized in the creation of various biomedical tools, specific studies detailing the design, synthesis, and application of TEPDA-based tools are not prominent in the current scientific literature. Further research is needed to explore the potential of this compound in creating novel diagnostic and therapeutic tools.

Computational and Theoretical Investigations of N,n,n ,n Tetraethyl 1,3 Propanediamine

Electronic Structure Analysis and Spectroscopic Property Prediction

The electronic structure of TEPDA, characterized by the presence of two tertiary amine groups linked by a flexible propane (B168953) chain, governs its chemical behavior. Computational methods, such as Density Functional Theory (DFT), are instrumental in analyzing this structure. The nitrogen atoms' lone pairs of electrons are key features, influencing the molecule's nucleophilicity and its ability to act as a bidentate ligand in coordination chemistry.

While specific DFT studies on TEPDA are not abundant in the literature, the principles can be inferred from studies on similar molecules. For instance, the calculated properties for the related TMPDA provide a solid foundation. The substitution of methyl with ethyl groups in TEPDA is expected to primarily introduce steric bulk and subtly alter the electronic properties through inductive effects.

Predicted Spectroscopic Properties:

Computational chemistry allows for the prediction of various spectroscopic data, which can aid in the experimental characterization of TEPDA.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For TEPDA, these calculations would show distinct signals for the ethyl groups (methylene and methyl carbons) and the propyl chain carbons. The chemical environments of these nuclei are influenced by the molecule's conformation, which is also amenable to computational modeling.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the infrared and Raman spectra of TEPDA. These spectra are characterized by C-H stretching and bending vibrations of the ethyl and propyl groups, as well as C-N stretching modes. The calculated spectra can be compared with experimental data to confirm the structure and identify conformational isomers. The NIST Chemistry WebBook provides access to experimental gas-phase IR and mass spectra for the related TMPDA, which can serve as a comparative baseline. nist.gov

Molecular Modeling of Reactivity and Selectivity in TEPDA-Involved Systems

Molecular modeling is a powerful tool for understanding the reactivity and selectivity of TEPDA in chemical reactions. As a sterically hindered amine, TEPDA can function as a non-nucleophilic base in various organic transformations. In coordination chemistry, it acts as a chelating ligand. evitachem.com

Modeling studies can elucidate the role of TEPDA in several ways:

Catalysis: TEPDA and its analogs are used as catalysts in reactions like the Baylis-Hillman reaction. Computational models can map out the reaction mechanism, identify transition states, and explain how the catalyst stabilizes intermediates to accelerate the reaction.

Coordination Complexes: When TEPDA coordinates to a metal center, its conformation and the steric bulk of the ethyl groups play a crucial role in determining the geometry and reactivity of the resulting complex. Molecular modeling can predict the preferred coordination geometry and the electronic structure of these complexes.

While specific reactivity models for TEPDA are not widely published, general models for amine catalysis and coordination are applicable. The increased steric hindrance of the ethyl groups compared to methyl groups in TMPDA would be a key factor in any reactivity model, likely influencing the selectivity of reactions it catalyzes or participates in.

Advanced Simulation Techniques for Intermolecular Interactions and Solvation Effects

The behavior of TEPDA in solution is governed by its interactions with solvent molecules. Advanced simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations can provide a detailed picture of these interactions.

Solvation Effects:

The conformation of the flexible propanediamine backbone is sensitive to the solvent environment. researchgate.netaps.org In polar solvents, conformations that maximize the exposure of the nitrogen atoms to the solvent may be favored. In nonpolar solvents, intramolecular interactions might become more significant. MD simulations can track the conformational changes of TEPDA in different solvents over time, providing insights into the most stable conformers and the energy barriers between them. frontiersin.org

Intermolecular Interactions:

TEPDA can engage in various intermolecular interactions, including:

Hydrogen Bonding: Although a tertiary amine, TEPDA can accept hydrogen bonds from protic solvents.

Van der Waals Interactions: The ethyl groups contribute to the molecule's size and surface area, influencing its dispersion forces with other molecules.

Simulations can quantify the strength of these interactions and predict macroscopic properties like solubility and miscibility. The study of intermolecular interactions is also crucial for understanding how TEPDA might self-assemble or interact with other species in a mixture. Research on the interactions of similar polyamines with other molecules, such as polymethacrylic acid, highlights the interplay of Coulombic and hydrophobic forces. thermofisher.com

Conformation-Dependent Charge Transfer Phenomena in N,N,N',N'-Tetraethyl-1,3-propanediamine

A particularly interesting aspect of diamines like TEPDA is the potential for charge transfer between the two nitrogen atoms. This phenomenon is highly dependent on the molecule's conformation. Research on the closely related TMPDA has shown that the flexible three-carbon skeleton allows for significant conformational freedom, which in turn dictates the nature of the interaction between the nitrogen lone pairs.

In TMPDA, two primary types of lone pair interactions are identified: through-space interaction (TSI) and through-bond interaction (TBI). These interactions can be modulated by the conformation of the propane chain. Upon photoexcitation, an electron can be localized on one nitrogen atom, and the subsequent charge transfer to the other nitrogen is a dynamic process linked to structural motions.

For TEPDA, similar conformation-dependent charge transfer phenomena are expected. The larger ethyl groups might influence the conformational landscape and the energy barriers for conformational changes, which could, in turn, affect the dynamics of charge transfer. Theoretical studies combining quantum chemical calculations with molecular dynamics would be necessary to fully elucidate these effects.

Table of Predicted and Known Properties

| Property | Value/Description | Source |

| Molecular Formula | C11H26N2 | nih.gov |

| Molecular Weight | 186.34 g/mol | nih.gov |

| IUPAC Name | N,N,N',N'-tetraethylpropane-1,3-diamine | nih.gov |

| CAS Number | 60558-96-5 | |

| Boiling Point | 133 °C at 80 mmHg | |

| Density | 0.81 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4377 |

Advanced Characterization Techniques Employed in N,n,n ,n Tetraethyl 1,3 Propanediamine Research

Spectroscopic Methodologies for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are fundamental in determining the molecular structure and understanding the dynamic behavior of N,N,N',N'-Tetraethyl-1,3-propanediamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. For this compound, ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. nih.gov

A comprehensive analysis of a related compound, the propane-1,3-diamine-N,N,N',N'-tetra-acetate ion (pdta⁴⁻) in its diamagnetic metal complexes, has been conducted using ¹³C NMR spectroscopy. rsc.org This study provides insights into the conformational behavior of the propanediamine backbone upon chelation. rsc.org

A detailed assignment of chemical shifts for this compound would require dedicated experimental research and publication.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound shows characteristic absorption bands that correspond to the stretching and bending vibrations of its various bonds. nih.gov

Publicly available spectral data from sources like PubChem show the presence of IR and Raman spectra for this compound. nih.gov However, a detailed table of vibrational frequencies and their specific assignments from peer-reviewed research is not available.

Studies on related copper(II) complexes with N,N-diethylethylenediamine have utilized far-infrared spectroscopy to investigate metal-nitrogen vibrations, providing a framework for how the vibrational modes of the diamine ligand might be affected upon coordination to a metal center. researchgate.net

| Spectroscopic Data Source | Technique | Availability |

| Sigma-Aldrich | ¹H NMR | Spectrum available nih.gov |

| Bio-Rad Laboratories, Inc. | FT-IR (ATR-Neat) | Spectrum available nih.gov |

| Bio-Rad Laboratories, Inc. | FT-Raman | Spectrum available nih.gov |

Mass Spectrometry for Investigating Fragmentation Pathways and Reaction Intermediates

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns upon ionization. For this compound, mass spectrometry can provide valuable information for its identification and for understanding its behavior in various chemical reactions.

While GC-MS data for this compound is listed in the NIST Mass Spectrometry Data Center, detailed studies on its specific fragmentation pathways under different ionization conditions (e.g., electron ionization) are not extensively documented in the available literature. nih.gov Research on the fragmentation of related N-methyl-1,3-propanediamine has been conducted in the context of metabolite detection, but this does not directly translate to the tetraethyl derivative. researchgate.net

X-ray Diffraction Analysis of Crystalline this compound Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline materials. In the context of this compound, this technique would be applied to its crystalline complexes with metal ions to elucidate the coordination geometry and the conformation of the diamine ligand.

Despite searches for crystallographic data, no specific peer-reviewed publications detailing the crystal structure of a metal complex containing the this compound ligand were identified in the surveyed databases. Studies on structurally similar ligands, such as propane-1,3-diamine-N,N,N',N'-tetra-acetate (pdta) and various N,N'-disubstituted 1,3-propanediamines, have been reported, providing insights into the coordination chemistry of the 1,3-propanediamine backbone. rsc.org

Environmental Implications and Sustainable Chemistry of N,n,n ,n Tetraethyl 1,3 Propanediamine

Pathways for Environmentally Benign Synthesis and Application

The traditional synthesis of diamines often relies on petrochemically derived feedstocks and processes that can be energy-intensive and generate significant waste. nih.gov The shift towards sustainable chemistry encourages the development of greener synthetic routes that utilize renewable resources, employ catalytic processes, and minimize environmental impact. rsc.org

Bio-based Feedstocks: A promising avenue for the green synthesis of diamines involves the use of biomass as a renewable starting material. innovationnewsnetwork.comnjtech.edu.cn Lignocellulosic biomass, which is abundant and does not compete with food sources, can be processed to yield platform chemicals like diols. innovationnewsnetwork.comtu-darmstadt.de These bio-based diols can then be converted into diamines through catalytic amination. tu-darmstadt.defigshare.com For instance, 1,3-propanediol (B51772), a potential precursor for TEPDA, can be produced through the fermentation of renewable feedstocks. The subsequent catalytic amination of this bio-based 1,3-propanediol with diethylamine (B46881) would represent a significant step towards a more sustainable synthesis of TEPDA.

Catalytic Routes: The development of efficient and selective catalysts is crucial for the environmentally benign synthesis of amines. Catalytic amination of alcohols and diols using hydrogen borrowing or reductive amination techniques offers a more atom-economical alternative to traditional methods. rsc.org Research into non-noble metal catalysts, such as those based on copper and nickel, is ongoing to replace precious metal catalysts, thereby reducing costs and environmental concerns associated with catalyst sourcing and disposal. figshare.comresearchgate.net

Sustainable Applications: Beyond its synthesis, the applications of TEPDA are also being explored from a sustainability perspective. A notable example is its use as a switchable solvent in the extraction of lipids from wet microalgae for biodiesel production. nih.gov In this process, TEPDA acts as an effective solvent for lipid extraction and can be recovered and reused by altering process conditions, such as the introduction and removal of CO2. nih.gov This application showcases the potential of TEPDA to contribute to a circular economy by facilitating the production of biofuels from a renewable source.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Pathways for Diamines

| Feature | Conventional Synthesis | Green Synthesis (Potential for TEPDA) |

| Feedstock | Petroleum-based (e.g., propylene) | Bio-based (e.g., biomass-derived 1,3-propanediol) innovationnewsnetwork.comtu-darmstadt.de |

| Key Process | Multi-step synthesis, often involving hazardous intermediates | Catalytic amination of bio-diols tu-darmstadt.defigshare.com |

| Catalyst | Can involve harsh reagents | Focus on reusable, non-noble metal catalysts figshare.comresearchgate.net |

| Byproducts | Can generate significant waste streams | Aims for higher atom economy and less waste rsc.org |

| Sustainability | High reliance on fossil fuels | Potential for carbon neutrality and reduced environmental impact |

Ecological Considerations in the Use of N,N,N',N'-Tetraethyl-1,3-propanediamine

The ecological impact of a chemical is determined by its behavior and effects in the environment, including its biodegradability, potential for bioaccumulation, and toxicity to various organisms. While specific and comprehensive ecotoxicological data for this compound is limited, insights can be drawn from structurally similar compounds and general principles of environmental chemistry.

Ecotoxicity: The ecotoxicity of amines can vary significantly with small changes in their molecular structure. rsc.org For instance, a study on the ecotoxicity of various amines used in carbon capture and switchable water processes evaluated the impact of N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA), a close structural analogue of TEPDA. rsc.org The study found that while many of the tested amines were classified as practically harmless, TMPDA exhibited moderate toxicity towards certain aquatic organisms, including the invertebrate Daphnia magna and the vascular plant Spirodela polyrhiza. rsc.org This suggests that TEPDA may also pose a risk to aquatic ecosystems. The increased hydrophobicity of the ethyl groups in TEPDA compared to the methyl groups in TMPDA could potentially lead to greater bioaccumulation and toxicity, although further studies are required to confirm this.

Environmental Fate: The environmental fate of TEPDA will be influenced by its physical and chemical properties, such as its water solubility and vapor pressure. As a liquid with some water solubility, it has the potential to be transported in aquatic environments if released. Its volatility will determine its distribution between water, soil, and air. Given the limited data, predictive models and further experimental studies are necessary to fully understand the environmental distribution and persistence of this compound.

Table 2: Ecotoxicity Data for the Structurally Related Compound N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

| Organism | Endpoint | Result (mg/L) | Classification | Reference |

| Aliivibrio fischeri (bacterium) | EC50 | 145 | Practically Harmless | rsc.org |

| Spirodela polyrhiza (vascular plant) | EC50 | 61 | Moderately Toxic | rsc.org |

| Daphnia magna (invertebrate) | EC50 | 73 | Moderately Toxic | rsc.org |

EC50: The concentration of a substance that causes a 50% effect (e.g., inhibition of growth or mobility) in the test population.

Concluding Remarks and Future Research Outlook for N,n,n ,n Tetraethyl 1,3 Propanediamine

Synthesis of Novel TEPDA-Based Architectures

The structural backbone of TEPDA, characterized by a flexible propane (B168953) linker and two tertiary amine groups with ethyl substituents, offers a versatile platform for constructing sophisticated molecular architectures. Future research will likely focus on leveraging this core structure to design and synthesize a new generation of molecules with tailored functionalities.

Key research avenues include:

Multidentate Ligands: Developing TEPDA into multidentate ligands for coordination chemistry. By introducing additional donor atoms through chemical modification of the ethyl groups or the propane backbone, researchers can create ligands capable of forming stable and structurally diverse metal complexes. These complexes could find applications in catalysis, sensing, and materials science.

Functionalized Monomers: The synthesis of TEPDA derivatives that can act as monomers for polymerization. Introducing polymerizable groups, such as vinyl or acrylic moieties, would enable the incorporation of TEPDA's unique properties into polymer chains, leading to new materials with specific thermal, mechanical, or chemical characteristics.

Supramolecular Assemblies: Exploring the self-assembly of TEPDA-based molecules into larger, ordered structures. The non-covalent interactions of the diamine structure could be exploited to build supramolecular cages, networks, or other complex architectures with potential uses in host-guest chemistry and molecular recognition. The synthesis of novel tropane (B1204802) derivatives containing fluorinated tertiary amines for imaging applications serves as an analogous example of how functional groups can be added to create complex molecules for specific purposes. nih.gov

Expanding the Scope of Catalytic Applications

While related diamines like N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) have been utilized as catalysts in reactions such as the Baylis-Hillman reaction sigmaaldrich.com, the full catalytic potential of TEPDA is yet to be realized. The steric and electronic differences between the ethyl groups of TEPDA and the methyl groups of TMPDA may offer unique advantages in certain catalytic transformations.

Future research should aim to:

Explore New Catalytic Reactions: Systematically screen TEPDA as a catalyst or ligand in a wide range of organic reactions. This could include its use in carbon-carbon bond-forming reactions, polymerization processes, and asymmetric synthesis, where the chirality can be introduced to the TEPDA ligand itself.

Develop Homogeneous and Heterogeneous Catalysts: Investigate TEPDA-metal complexes as homogeneous catalysts. Furthermore, immobilizing TEPDA or its catalytic complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts, aligning with the principles of green and sustainable chemistry. researchgate.net

Mechanistic Studies: Conduct detailed mechanistic studies to understand how TEPDA influences catalytic cycles. Such insights are crucial for optimizing reaction conditions and for the rational design of more efficient TEPDA-based catalysts for industrial applications. youtube.com

Table 1: Potential Catalytic Applications for TEPDA

| Catalytic Application | Potential Role of TEPDA | Research Goal |

|---|---|---|

| Polymerization | Catalyst or Co-catalyst | Control of polymer molecular weight and structure. |

| Asymmetric Synthesis | Chiral Ligand for Metal Catalysts | Production of enantiomerically pure pharmaceuticals and fine chemicals. |

| Cross-Coupling Reactions | Ligand to Stabilize Metal Center | Enhancing catalytic activity and selectivity in the formation of C-C and C-N bonds. |

| CO2 Conversion | Component of a Catalytic System | Development of sustainable processes for converting CO2 into valuable chemicals. |

Innovations in Materials Science through TEPDA Integration

The integration of TEPDA into materials can impart unique properties due to its flexible diamine structure. Drawing parallels from similar compounds like TMPDA, which has been used in creating antimicrobial superabsorbers sigmaaldrich.com, TEPDA holds promise as a versatile component in materials science.

Future directions for innovation include:

Functional Polymers and Hydrogels: Using TEPDA as a cross-linking agent or as a monomer in the synthesis of polymers and hydrogels. The resulting materials could exhibit stimuli-responsive behavior (e.g., pH or temperature sensitivity) due to the amine groups, making them suitable for applications in sensors, drug delivery, and smart textiles.

Epoxy Resins and Coatings: Employing TEPDA as a curing agent for epoxy resins. The ethyl groups on TEPDA may offer different curing kinetics and final material properties compared to other amine-based curing agents, potentially leading to coatings with improved flexibility, adhesion, and chemical resistance.

Nanomaterial Functionalization: Modifying the surface of nanoparticles with TEPDA to improve their dispersion in polymer matrices or to introduce specific functionalities. This could lead to the development of advanced nanocomposites with enhanced mechanical and thermal properties. mdpi.com

Table 2: Potential Roles of TEPDA in Materials Science

| Material Type | Function of TEPDA Integration | Potential Application |

|---|---|---|

| Hydrogels | Cross-linking agent, functional monomer | Smart drug delivery systems, tissue engineering scaffolds. |

| Epoxy Resins | Curing agent | High-performance adhesives, protective coatings. |

| Nanocomposites | Surface modification agent | Advanced composites for aerospace and automotive industries. |

| Membranes | Functional component | Gas separation, water purification. |

Advancements in Biomedical and Pharmaceutical Applications

The field of biomedical and pharmaceutical sciences offers significant opportunities for the application of novel TEPDA-based compounds. While TEPDA itself is listed as a biomedical material calpaclab.com, its derivatives could be designed for more specific and advanced functions. The precedent set by related compounds like N-(2-Hydroethyl)-1,3-propanediamine (HEPDA), which is explored for drug delivery and cancer therapy whamine.com, suggests a promising path for TEPDA.

Future research in this area could focus on:

Drug Delivery Systems: Synthesizing TEPDA derivatives that can form stable complexes with drug molecules, potentially improving their solubility, stability, and bioavailability. whamine.com These systems could be designed for targeted delivery to specific cells or tissues.

Biocompatible Materials: Incorporating TEPDA into the structure of biocompatible polymers for use in medical devices, implants, and tissue engineering scaffolds. The biodegradability and biocompatibility of such materials would need to be thoroughly investigated.

Imaging Agents: Developing TEPDA-based chelating agents for metal ions used in medical imaging techniques like MRI and PET scans. The synthesis of fluorinated tropane derivatives for PET imaging of the dopamine (B1211576) transporter provides a model for how such agents can be developed. nih.gov

Interdisciplinary Research Synergies and Open Challenges

Realizing the full potential of N,N,N',N'-Tetraethyl-1,3-propanediamine will require a concerted effort from researchers across multiple disciplines. The synergy between synthetic chemistry, catalysis, materials science, and biomedical engineering will be crucial for translating fundamental knowledge into practical applications.

Key Interdisciplinary Synergies:

Chemistry and Materials Science: Synthetic chemists can design and create novel TEPDA derivatives, which materials scientists can then incorporate into new functional materials.

Catalysis and Engineering: The development of new TEPDA-based catalysts for industrial processes will require collaboration between catalysis researchers and chemical engineers to scale up production and optimize reaction conditions. youtube.com

Biomedical Science and Chemistry: The design and synthesis of TEPDA-based compounds for pharmaceutical applications will necessitate a close partnership between medicinal chemists and biomedical researchers to evaluate their efficacy and safety.

Open Challenges:

Selective Synthesis: Developing cost-effective and selective synthetic routes to novel TEPDA derivatives remains a primary challenge.

Structure-Property Relationship: A significant effort is needed to understand the relationship between the molecular structure of TEPDA-based compounds and their macroscopic properties in materials and catalytic systems.

Biocompatibility and Toxicity: For any potential biomedical application, a thorough evaluation of the biocompatibility and toxicity of TEPDA derivatives is essential.

Sustainability: Future research should focus on developing TEPDA-based systems and processes that are environmentally friendly and sustainable, contributing to the broader goals of green chemistry. youtube.comyoutube.com

Q & A

Q. What are the critical physicochemical properties of TEPDA for safe laboratory handling?

TEPDA is a flammable liquid (flash point: 31–32°C) with a density of ~0.78 g/cm³ and a boiling point of 145–146°C . It is hygroscopic and requires storage in airtight containers at 2–30°C to prevent moisture absorption or combustion . Its high pH (12.5 at 100 g/L in water) and corrosivity necessitate PPE (gloves, goggles) and ventilation to mitigate inhalation risks (acute toxicity: oral LD50 ~620 mg/kg in rats) .

Methodological Note : Use gas chromatography (GC) for purity analysis (≥98% assay) and IR spectroscopy for identity confirmation .

Q. How is TEPDA synthesized and characterized in academic settings?

While direct synthesis protocols are scarce, analogous amines (e.g., N-tallow-1,3-propanediamine derivatives) are synthesized via cyanoethylation/nitrile reduction of acrylonitrile with primary amines . Characterization involves:

- GC-MS : Quantify purity and detect impurities.

- FT-IR : Confirm N-H and C-N vibrational modes.

- NMR : Resolve ethyl group protons (δ ~1.0–1.5 ppm) and amine protons (δ ~2.5–3.5 ppm) .

Advanced Research Questions

Q. How does TEPDA enhance selectivity in hydrocarbon separation processes?

TEPDA acts as a switchable solvent with a selectivity coefficient of 10.86 for benzene/cyclohexane separation, outperforming similar amines (e.g., CyNMe₂: 7.41) due to its branched ethyl groups improving π-π interactions . Experimental Optimization :

- Adjust temperature to 25–40°C to balance volatility and selectivity.

- Monitor phase separation kinetics under controlled humidity to prevent solvent degradation .

| Compound | Selectivity Coefficient |

|---|---|

| TEPDA | 10.86 |

| N,N-Dimethylcyclohexylamine | 7.41 |

| Di-sec-butylamine | 5.62 |

| Data from separation experiments |

Q. What mechanisms underlie TEPDA’s role in lipid extraction from wet microalgae?

TEPDA dissociates into cationic surfactants in aqueous environments, disrupting microalgal cell walls and solubilizing lipids. Its efficiency (~5% higher than chloroform-methanol) is attributed to reduced solvent polarity and enhanced lipid miscibility . Protocol :

Q. How does TEPDA influence charge transfer in metal-organic frameworks (MOFs)?

TEPDA’s tertiary amine groups act as electron donors in MOF nanopores, facilitating host-guest charge transfer for catalytic or sensing applications. For example, Yamamoto et al. (2018) integrated TEPDA into a Cu-based MOF, observing enhanced electrochemical stability in oxygen reduction reactions . Synthesis Tip :

- Optimize ligand-to-metal molar ratios (e.g., 1:1.5) to prevent framework collapse.

- Characterize charge transfer via UV-Vis and cyclic voltammetry .

Addressing Data Contradictions and Challenges

- Toxicity vs. Efficiency : While TEPDA’s high selectivity and solvent properties are advantageous, its acute toxicity (skin LD50: 1180 mg/kg in rats) demands rigorous waste management. Neutralize spent solvent with weak acids before disposal .

- Reproducibility in MOF Synthesis : Batch-to-batch variability in TEPDA purity (>98% required) can alter MOF crystallinity. Pre-purify via vacuum distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.